Cas no 501351-76-4 (4-bis(prop-2-en-1-yl)sulfamoyl-N-5-(2-chlorophenyl)-1,3,4-oxadiazol-2-ylbenzamide)

4-bis(prop-2-en-1-yl)sulfamoyl-N-5-(2-chlorophenyl)-1,3,4-oxadiazol-2-ylbenzamide structure
501351-76-4 structure
Product Name:4-bis(prop-2-en-1-yl)sulfamoyl-N-5-(2-chlorophenyl)-1,3,4-oxadiazol-2-ylbenzamide
CAS No:501351-76-4
MF:C21H19ClN4O4S
MW:458.917962312698
CID:6013731
PubChem ID:2057729
Update Time:2025-10-31

4-bis(prop-2-en-1-yl)sulfamoyl-N-5-(2-chlorophenyl)-1,3,4-oxadiazol-2-ylbenzamide Chemical and Physical Properties

Names and Identifiers

    • 4-bis(prop-2-en-1-yl)sulfamoyl-N-5-(2-chlorophenyl)-1,3,4-oxadiazol-2-ylbenzamide
    • Benzamide, N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-[(di-2-propen-1-ylamino)sulfonyl]-
    • 501351-76-4
    • Oprea1_468621
    • 4-[bis(prop-2-enyl)sulfamoyl]-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide
    • F0559-0039
    • AKOS024583517
    • N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(N,N-diallylsulfamoyl)benzamide
    • 4-[bis(prop-2-en-1-yl)sulfamoyl]-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide
    • Inchi: 1S/C21H19ClN4O4S/c1-3-13-26(14-4-2)31(28,29)16-11-9-15(10-12-16)19(27)23-21-25-24-20(30-21)17-7-5-6-8-18(17)22/h3-12H,1-2,13-14H2,(H,23,25,27)
    • InChI Key: UIEIRVAJHQCZJF-UHFFFAOYSA-N
    • SMILES: C(NC1=NN=C(C2=CC=CC=C2Cl)O1)(=O)C1=CC=C(S(N(CC=C)CC=C)(=O)=O)C=C1

Computed Properties

  • Exact Mass: 458.0815540g/mol
  • Monoisotopic Mass: 458.0815540g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 31
  • Rotatable Bond Count: 9
  • Complexity: 726
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 114Ų

Experimental Properties

  • Density: 1.363±0.06 g/cm3(Predicted)
  • pka: 9.50±0.70(Predicted)

4-bis(prop-2-en-1-yl)sulfamoyl-N-5-(2-chlorophenyl)-1,3,4-oxadiazol-2-ylbenzamide Pricemore >>

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Additional information on 4-bis(prop-2-en-1-yl)sulfamoyl-N-5-(2-chlorophenyl)-1,3,4-oxadiazol-2-ylbenzamide

Comprehensive Overview of 4-bis(prop-2-en-1-yl)sulfamoyl-N-5-(2-chlorophenyl)-1,3,4-oxadiazol-2-ylbenzamide (CAS No. 501351-76-4)

The compound 4-bis(prop-2-en-1-yl)sulfamoyl-N-5-(2-chlorophenyl)-1,3,4-oxadiazol-2-ylbenzamide (CAS No. 501351-76-4) is a specialized organic molecule with a unique structural framework, combining sulfamoyl, oxadiazole, and benzamide functionalities. Its intricate design makes it a subject of interest in pharmaceutical and agrochemical research, particularly in the development of novel bioactive agents. The presence of the 1,3,4-oxadiazole ring, a heterocyclic moiety, is notable for its potential in modulating biological activity, while the 2-chlorophenyl group may contribute to enhanced binding affinity in target interactions.

In recent years, the demand for sulfamoyl-based compounds has surged due to their versatility in drug discovery. Researchers are actively exploring derivatives like 4-bis(prop-2-en-1-yl)sulfamoyl-N-5-(2-chlorophenyl)-1,3,4-oxadiazol-2-ylbenzamide for applications in enzyme inhibition and antimicrobial activity. This aligns with the growing focus on antibiotic resistance and the need for innovative solutions in infectious disease treatment. The compound's prop-2-en-1-yl (allyl) groups further offer opportunities for functionalization, making it a valuable scaffold in medicinal chemistry.

From a synthetic perspective, the preparation of CAS No. 501351-76-4 involves multi-step organic transformations, including sulfonylation and cyclization reactions. Its oxadiazole core is often synthesized via condensation of hydrazides with carboxylic acid derivatives, a method widely discussed in green chemistry forums due to its efficiency and atom economy. This resonates with the current trend toward sustainable synthesis, a hot topic among chemists aiming to reduce environmental impact.

The physicochemical properties of 4-bis(prop-2-en-1-yl)sulfamoyl-N-5-(2-chlorophenyl)-1,3,4-oxadiazol-2-ylbenzamide are critical for its potential applications. Its moderate lipophilicity, inferred from the chlorophenyl and benzamide segments, suggests favorable membrane permeability, a key factor in drug design. Additionally, the sulfamoyl moiety may enhance solubility, addressing a common challenge in bioavailability optimization—a frequently searched term in pharmaceutical forums.

Beyond pharmaceuticals, this compound's structural features have sparked interest in agrochemical innovation. The 1,3,4-oxadiazole ring is known for its herbicidal and fungicidal properties, aligning with the global push for crop protection solutions. As climate change intensifies pest resistance, compounds like CAS No. 501351-76-4 could play a pivotal role in developing next-generation sustainable pesticides.

In analytical chemistry, characterizing 4-bis(prop-2-en-1-yl)sulfamoyl-N-5-(2-chlorophenyl)-1,3,4-oxadiazol-2-ylbenzamide requires advanced techniques such as HPLC-MS and NMR spectroscopy, both trending topics in lab instrumentation discussions. Its stability under various pH conditions is also a point of investigation, particularly for formulators exploring drug delivery systems.

To conclude, CAS No. 501351-76-4 represents a compelling case study in interdisciplinary chemistry. Its relevance to drug discovery, agrochemical development, and green synthesis positions it at the intersection of multiple high-impact fields. As research progresses, this compound may unlock answers to some of today's most pressing scientific questions, from combating antimicrobial resistance to advancing precision agriculture.

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